sSPhos
Overview
Description
sSPhos, also known as sulfonated SPhos, is a chiral, bifunctional phosphine ligand. It was first synthesized by Stephen L. Buchwald and his team in 2005. This compound is particularly notable for its water solubility and its effectiveness in catalyzing various organic reactions, including the Suzuki-Miyaura coupling reaction .
Mechanism of Action
Target of Action
SSPhos, also known as Sodium 2’-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1’-biphenyl]-3-sulfonate hydrate, is primarily used as a ligand in palladium-catalyzed reactions . The primary target of this compound is the palladium catalyst, where it forms a complex with the metal and influences its reactivity .
Mode of Action
This compound interacts with the palladium catalyst through its phosphine group, forming a complex that can participate in various chemical reactions . The sulfonate group in this compound can engage in electrostatic interactions with a phenolate substrate via its associated alkali metal cation . This interaction can influence the selectivity of the reaction .
Biochemical Pathways
It has been demonstrated to be effective in palladium-catalyzed allylic alkylation reactions . These reactions are versatile methods for carbon-carbon bond formation, which is a fundamental process in organic synthesis .
Result of Action
The use of this compound in palladium-catalyzed reactions can lead to the formation of new chemical compounds. For example, it has been used in the synthesis of highly enantioenriched spirocyclohexadienones . The exact molecular and cellular effects would depend on the specific compounds synthesized using this compound as a ligand.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the efficiency of this compound in palladium-catalyzed reactions can be affected by the nature of the base used in the reaction . Additionally, the steric bulk around the sulfonate group in this compound is responsible for the high enantioselectivity in certain reactions .
Biochemical Analysis
Biochemical Properties
sSPhos plays a crucial role in biochemical reactions by acting as a ligand that stabilizes palladium complexes. It interacts with enzymes and proteins involved in catalytic processes, particularly those that facilitate cross-coupling reactions. The compound’s phosphine group binds to palladium, forming a stable complex that enhances the reactivity and selectivity of the catalyst. This interaction is essential for the efficient formation of carbon-carbon bonds in organic synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in catalysis. In cellular environments, this compound can influence cell function by participating in reactions that modify cellular metabolites. These modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in catalytic reactions can lead to the formation of bioactive compounds that affect cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with palladium and other biomolecules. The phosphine group of this compound coordinates with palladium, forming a complex that facilitates catalytic reactions. This complex can activate or inhibit enzymes involved in the reaction, leading to changes in gene expression and metabolic pathways. The electrostatic interactions between this compound and substrates also play a role in its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity can decrease over extended periods or under harsh conditions. Long-term studies have shown that this compound maintains its catalytic activity for several hours, but prolonged exposure to high temperatures or reactive chemicals can lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and effective in catalyzing reactions without significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the catalytic activity of this compound increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation and modification of organic compounds. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. The presence of this compound in these pathways can enhance the efficiency of catalytic processes, leading to the production of desired compounds with high selectivity and yield .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize this compound to specific cellular compartments where it can exert its catalytic effects. The distribution of this compound within cells is crucial for its activity, as it needs to be in proximity to the enzymes and substrates involved in the reactions it catalyzes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is often found in areas of the cell where catalytic reactions occur, such as the cytoplasm and organelles involved in metabolism. Its localization is essential for its function, as it needs to be in the right place to interact with the necessary biomolecules .
Preparation Methods
sSPhos is synthesized through a multi-step process. Initially, SPhos is sulfonated using sulfuric acid, followed by treatment with sodium hydroxide to yield the sodium salt of sulfonated SPhos . The enantiopure form of this compound can be obtained through diastereoselective recrystallization of its racemic mixture as its quinidinium salt .
Chemical Reactions Analysis
sSPhos is involved in several types of chemical reactions, primarily as a ligand in palladium-catalyzed processes. It is particularly effective in:
Suzuki-Miyaura Coupling: This reaction forms biaryl compounds through the coupling of aryl halides with aryl boronic acids.
Arylative Phenol Dearomatization:
Allylic Alkylation: This compound serves as a ligand in palladium-catalyzed asymmetric allylic alkylation, facilitating the formation of chiral carbon-carbon bonds.
Scientific Research Applications
sSPhos has a wide range of applications in scientific research:
Comparison with Similar Compounds
sSPhos is unique due to its water solubility and its ability to facilitate a wide range of palladium-catalyzed reactions. Similar compounds include:
SPhos: The parent compound of this compound, used in similar reactions but lacks water solubility.
TADDOL-derived Chiral Phosphoramidites: Used in asymmetric catalysis but with different structural features and applications.
P-Chiral Biaryl Monophosphine Ligands: Another class of ligands used in palladium-catalyzed reactions, but with different steric and electronic properties.
This compound stands out due to its unique combination of water solubility, chiral properties, and effectiveness in a broad range of catalytic reactions.
Properties
IUPAC Name |
sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPQBSXKBDVINV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NaO6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635658 | |
Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049726-96-6, 870245-75-3 | |
Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1049726-96-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the chiral ligand sSPhos compared to other chiral ligands used in arylative phenol dearomatization?
A1: Unlike many chiral ligands used in arylative phenol dearomatization that require specific tailoring for different scaffolds, this compound demonstrates broad generality. This sulfonated ligand can effectively promote the formation of various enantioenriched spirocyclohexadienones and other scaffolds that previously required different chiral ligands. [, ] This versatility is attributed to its ability to engage in electrostatic interactions with the phenolate substrate through its associated alkali metal cation, a concept termed "electrostatically-directed palladium catalysis". []
Q2: What are the advantages of using this compound in aqueous solutions compared to other ligands?
A3: this compound, when used as its tetrabutyl ammonium salt, exhibits excellent solubility in water. [] This property makes it highly effective for cysteine S-arylation in aqueous environments, enabling the modification of peptides and proteins under benign and physiologically relevant conditions without requiring organic cosolvents. []
Q3: Can you provide examples of specific applications where this compound has shown promise?
A3: this compound has proven successful in various applications, including:
- Asymmetric Arylative Phenol Dearomatization: Synthesis of enantioenriched spirocyclohexadienones and other complex scaffolds. []
- Palladium-Catalyzed Asymmetric Allylic Alkylation: Highly enantioselective formation of C-C bonds. []
- Enantioselective Suzuki–Miyaura Coupling: Construction of axially chiral biphenols with high enantiomeric excess. []
- Cysteine Bioconjugation: Chemoselective modification of cysteine-containing proteins and peptides in aqueous media. []
- DNA-Encoded Libraries (DELs) Synthesis: Efficient Suzuki-Miyaura cross-coupling reactions of DNA-conjugated aryl iodides with diverse boronic acids in aqueous conditions, facilitating DEL construction for drug discovery. []
- Sustainable Heck-Cassar-Sonogashira Cross-Coupling: Highly efficient and recyclable catalyst system in a green solvent/base mixture, demonstrating high turnover numbers (up to 2375) and enabling the telescoped synthesis of Erlotinib. [, ]
Q4: Are there any limitations or challenges associated with using this compound?
A4: While this compound exhibits broad utility, it's crucial to consider potential limitations:
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